Icerguastat (Carbonate)
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Overview
Description
Icerguastat (Carbonate), also known by its molecular formula C9H11ClN4O3, is an organic compound that has garnered interest in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine typically involves the reaction of 2-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Icerguastat (Carbonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (hydroxide ions, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and chemical synthesis .
Scientific Research Applications
Icerguastat (Carbonate) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The guanidine group in the compound can enhance the release of acetylcholine following a nerve impulse, which may contribute to its biological effects . Additionally, the compound can inhibit or interfere with the release and distribution of neurotransmitters, leading to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine include:
Guanidine: A simple organic base used in various chemical and biological applications.
Guanethidine: A compound used to treat hypertension by inhibiting the release of norepinephrine.
Other guanidine derivatives: These include various guanidine-containing compounds used as catalysts, ligands, and therapeutic agents.
Uniqueness
What sets carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine apart from similar compounds is its unique combination of a carbonic acid moiety and a guanidine group.
Properties
IUPAC Name |
carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4.CH2O3/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;2-1(3)4/h1-5H,(H4,10,11,13);(H2,2,3,4)/b12-5+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQVFBONUDQAEH-NKPNRJPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl.C(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl.C(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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